5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Description

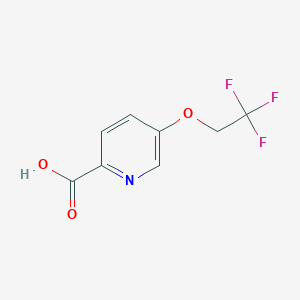

5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by a trifluoroethoxy substituent at the 5-position of the pyridine ring and a carboxylic acid group at the 2-position. This compound (Ref: 10-F214438, CymitQuimica) is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoroethoxy group, which can modulate acidity, solubility, and binding interactions .

Properties

IUPAC Name |

5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTXIOLPGIKSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881409-53-6 | |

| Record name | 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

is an organic compound . It contains a pyridine ring, a carboxylic acid group, and a trifluoroethoxy functional group . The presence of these functional groups suggests that it could participate in a variety of chemical reactions. For instance, the carboxylic acid group is acidic and can react with bases to form salts .

The trifluoroethoxy group is a type of ether group that contains fluorine atoms. Fluorine is highly electronegative, which means it attracts electrons more strongly than most other elements. This can affect the compound’s reactivity and the types of reactions it can participate in.

The compound is a white solid and has a molecular weight of 221.14 . It has a boiling point of 298.3±40.0 °C . It should be stored at room temperature, away from light, heat sources, and oxidizing agents .

Biological Activity

5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative characterized by the presence of a trifluoroethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoroethoxy group enhances the compound's lipophilicity and stability, which may influence its biological activity. The structure can be represented as follows:

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. This interaction may involve binding to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The exact pathways remain to be fully elucidated.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that pyridine derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have demonstrated potent cytotoxic effects against human lung adenocarcinoma (A549) cells .

- Antimicrobial Properties : There is evidence suggesting that pyridine derivatives possess significant antibacterial and antifungal activities against various pathogens.

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the anticancer properties of novel pyridine derivatives, including those with trifluoroethoxy substituents. Results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells .

- In vitro assays revealed that certain derivatives reduced A549 cell viability significantly compared to standard chemotherapeutic agents like cisplatin.

Compound IC50 (µM) Cell Line 5-(Trifluoroethoxy)pyridine-2-carboxylic acid 25 A549 Cisplatin 15 A549 -

Antimicrobial Activity :

- Research has demonstrated that pyridine derivatives show effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The presence of the trifluoroethoxy group was noted to enhance bioavailability and efficacy.

Pathogen Minimum Inhibitory Concentration (MIC) Methicillin-resistant S. aureus 32 µg/mL Klebsiella pneumoniae 64 µg/mL

Comparison with Similar Compounds

Positional Isomers

6-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

- Structure : Trifluoroethoxy group at the 6-position (vs. 5-position in the target compound).

- Molecular Formula: C₈H₆F₃NO₃ (identical to the target compound) .

- Key Differences: Positional isomerism alters electronic effects.

Derivatives with Additional Substituents

5-(4-Chlorophenyl)-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid

- Structure : Adds a 4-chlorophenyl group at the 5-position and a trifluoromethyl group at the 2-position.

- Molecular Formula: C₁₅H₈ClF₆NO₃ (higher molecular weight: 423.7 g/mol vs. 239.1 g/mol for the target compound) .

- Key Differences: Increased lipophilicity due to aromatic and trifluoromethyl groups, which may improve membrane permeability but reduce aqueous solubility.

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid

- Structure : Trifluoroethoxy at the 3-position and trifluoromethyl at the 5-position.

- Molecular Formula: C₉H₅F₆NO₃ (higher fluorine content) .

- Key Differences : Dual electron-withdrawing groups (trifluoroethoxy and trifluoromethyl) significantly lower the pKa of the carboxylic acid, enhancing reactivity in coupling reactions. The 3-substitution may sterically hinder interactions in biological systems compared to 5-substitution .

Heterocyclic Variants

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

5-(2,2,2-Trifluoroacetamido)-1,3,4-oxadiazole-2-carboxylic acid

- Structure : Oxadiazole core with trifluoroacetamido and carboxylic acid groups.

- Molecular Formula: C₅H₃F₃N₂O₄ (smaller, non-aromatic heterocycle) .

- The trifluoroacetamido group introduces hydrogen-bonding capability absent in the target compound .

Functional Group Modifications

5-(4-Chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide

- Structure : Carboxamide replaces carboxylic acid; adds a chlorophenyl group.

- Molecular Formula : C₂₁H₁₅ClF₃N₃O₂ (higher molecular weight: 449.8 g/mol) .

- Key Differences : The amide group reduces acidity (higher pKa) compared to carboxylic acid, altering solubility and bioavailability. The chlorophenyl group increases hydrophobicity, favoring lipid bilayer penetration .

Data Table: Structural and Property Comparison

Research Implications

The structural variations among analogs influence their physicochemical and biological behaviors:

- Positional Isomers : Affect electronic distribution and steric accessibility, critical for target binding .

- Fluorinated Substituents : Enhance metabolic stability and modulate acidity, favoring interactions with polar biological targets .

- Heterocycle Modifications : Alter conformational flexibility and aromaticity, impacting pharmacokinetics .

Preparation Methods

Example Reaction Scheme:

$$

\text{5-Halopyridine-2-carboxylic acid} + \text{2,2,2-trifluoroethanol} \xrightarrow[\text{Base}]{\text{Cu or Pd catalyst}} \text{this compound}

$$

Detailed Preparation Method from Literature and Patents

Etherification via Halogen Substitution

A key method involves the copper-catalyzed substitution of halogen substituents on the pyridine ring by 2,2,2-trifluoroethanol. For example, 5-chloropyridine-2-carboxylic acid is reacted with 2,2,2-trifluoroethanol in the presence of potassium carbonate and a copper catalyst in DMF at 95–100°C for several hours. The reaction proceeds by nucleophilic aromatic substitution, replacing the chlorine atom with the trifluoroethoxy group to yield the target compound.

Oxidation and Purification

If starting from methyl or tolyl derivatives, oxidation steps using potassium permanganate or other oxidants can convert methyl groups to carboxylic acid functionalities after introduction of the trifluoroethoxy group. The oxidation is typically conducted under controlled temperature (80–100°C) with careful addition of oxidant to avoid over-oxidation or decomposition.

After reaction completion, the mixture is cooled, filtered to remove insoluble manganese oxides (if permanganate is used), and the product is isolated by crystallization or extraction. Recrystallization from aqueous methanol or other solvents is used to purify the acid.

Industrial Scale Considerations

Industrial synthesis optimizes the above methods by:

- Using excess 2,2,2-trifluoroethanol (2–10 equivalents) to ensure complete substitution.

- Employing copper catalysts with ligands to improve selectivity and yields.

- Controlling temperature and reaction time precisely to maximize conversion and minimize side products.

- Implementing continuous flow reactors for better heat and mass transfer.

- Applying multiple purification steps such as recrystallization and chromatography to achieve high purity.

Reaction Data Summary Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogen substitution | 5-chloropyridine-2-carboxylic acid, 2,2,2-trifluoroethanol, K2CO3, Cu catalyst, DMF, 95–100°C, 4–6 h | 60–75 | Nucleophilic aromatic substitution |

| Oxidation (if applicable) | Potassium permanganate, aqueous medium, 80–95°C, slow addition | 80–85 | Converts methyl to carboxylic acid group |

| Purification | Filtration, recrystallization from aqueous methanol | >95 purity | Removes manganese oxides and unreacted materials |

Research Findings and Notes

- The presence of the electron-withdrawing trifluoroethoxy group enhances the acidity of the carboxylic acid and influences the reactivity of the pyridine ring.

- Copper catalysis is preferred over palladium in some cases due to cost and selectivity.

- Excess 2,2,2-trifluoroethanol is necessary to drive the substitution to completion; however, too large an excess may complicate purification.

- The acid chloride intermediate of related compounds (e.g., in Flecainide synthesis) is unstable and must be used immediately, indicating the importance of direct substitution methods to avoid unstable intermediates.

- The substitution reaction is sensitive to the position of halogen substitution on the pyridine ring, with 5-position substitution requiring optimized conditions for high yield.

Comparative Analysis with Related Compounds

| Compound | Starting Material | Key Reaction Type | Catalyst/Base | Yield (%) | Industrial Feasibility |

|---|---|---|---|---|---|

| This compound | 5-chloropyridine-2-carboxylic acid | Nucleophilic aromatic substitution | Cu catalyst, K2CO3 | 60–75 | High |

| 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | 3-chloropyridine-2-carboxylic acid | Similar substitution | Base, catalyst (Pd or Cu) | ~60 | Moderate |

| 2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid | Pyridine-4-carboxylic acid | Etherification | K2CO3, DMF | 65–80 | High |

Q & A

Q. What are the common synthetic routes for 5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves functionalization of pyridine-2-carboxylic acid derivatives. A plausible route includes:

Nucleophilic substitution : Introducing the trifluoroethoxy group via reaction of 5-hydroxypyridine-2-carboxylic acid with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Protection/deprotection strategies : Carboxylic acid protection (e.g., methyl ester formation) prior to etherification to prevent side reactions .

Yield optimization : Reaction time, solvent polarity (DMF vs. THF), and catalyst choice (e.g., phase-transfer catalysts) critically affect yields. For example, extended reaction times (>12 hrs) may degrade acid-sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are optimal for structural elucidation and purity assessment?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoroethoxy group at C5 via downfield shifts of adjacent protons) . ¹⁹F NMR confirms trifluoroethoxy presence (δ ≈ -70 ppm) .

- Mass spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns to verify the molecular formula (e.g., C₈H₆F₃NO₃) .

- HPLC-MS : Quantifies purity using reverse-phase C18 columns (ACN/water + 0.1% formic acid). Impurities from incomplete substitution (<95% purity) require gradient elution optimization .

Q. How does the trifluoroethoxy group influence physicochemical properties like solubility and metabolic stability?

Answer:

- Solubility : The trifluoroethoxy group increases lipophilicity (logP ~1.5–2.0), reducing aqueous solubility. Co-solvents (e.g., DMSO) or pH adjustment (carboxylic acid deprotonation) enhance solubility for biological assays .

- Metabolic stability : The CF₃ group resists oxidative metabolism, improving in vitro half-life in liver microsome assays compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- DFT calculations : Predict electrophilicity of the carboxylic acid group. Fukui indices identify nucleophilic attack sites (e.g., carbonyl carbon) .

- Molecular docking : Simulate interactions with enzymes (e.g., acyltransferases) to design targeted derivatives. For example, trifluoroethoxy’s electron-withdrawing effect enhances electrophilicity, favoring amide bond formation .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Answer:

- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination in kinase inhibition using ATP concentration gradients) .

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed trifluoroethoxy group) that may confound activity in cell-based vs. cell-free assays .

- Off-target screening : Use proteome-wide affinity pulldown assays to identify unintended targets (e.g., serum albumin binding reducing bioavailability) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting specific enzymes?

Answer:

- Bioisosteric replacement : Substitute trifluoroethoxy with sulfonamide or methylsulfonyl groups to modulate steric bulk and hydrogen-bonding capacity .

- Positional scanning : Synthesize analogs with substituents at C3 or C4 of the pyridine ring to evaluate steric effects on enzyme binding pockets (e.g., cytochrome P450 inhibition) .

- Pharmacophore modeling : Overlay active conformers of lead compounds to identify critical interactions (e.g., carboxylate coordination to Mg²⁺ in metalloenzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.